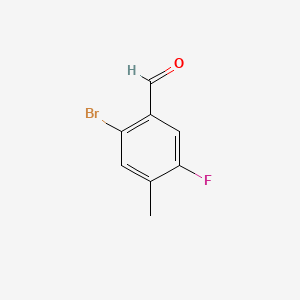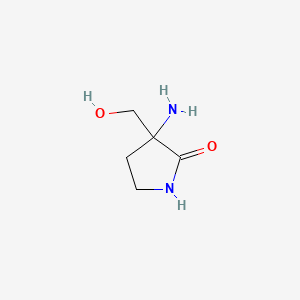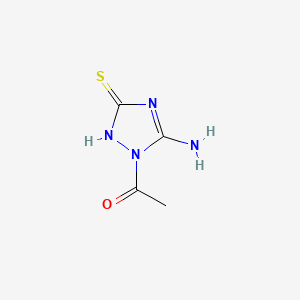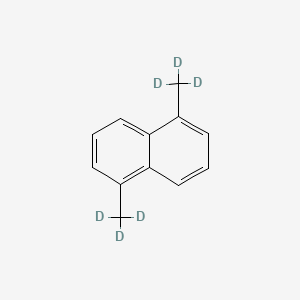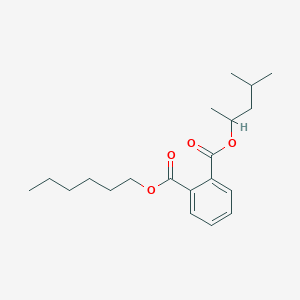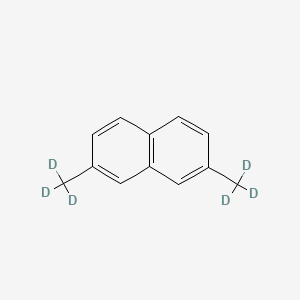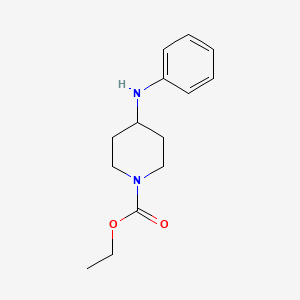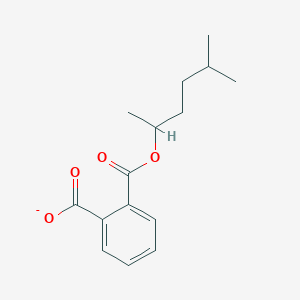
(R)-5-Isopropylcarbonyloxymethyl Tolterodine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Isopropylcarbonyloxymethyl Tolterodine is a chiral compound known for its potent muscarinic receptor antagonistic properties. It is primarily used in the treatment of overactive bladder syndrome, which includes symptoms such as urinary incontinence, urgency, and frequency . The compound is marketed as the l-tartrate salt of the ®-enantiomer, which is the active form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Isopropylcarbonyloxymethyl Tolterodine involves several steps, with the key step being the lithiation/borylation-protodeboronation of a homoallyl carbamate . This process can be optimized using magnesium bromide in methanol, leading to high yield and enantioselectivity . The overall synthesis involves eight steps, resulting in a 30% overall yield and 90% enantiomeric excess .
Industrial Production Methods
Industrial production methods for ®-5-Isopropylcarbonyloxymethyl Tolterodine typically involve large-scale synthesis using the same lithiation/borylation-protodeboronation methodology. The process is scaled up to ensure consistent yield and purity, with stringent quality control measures in place to maintain the enantiomeric purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-5-Isopropylcarbonyloxymethyl Tolterodine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropylcarbonyloxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include the N-oxide derivative from oxidation, the amine form from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
®-5-Isopropylcarbonyloxymethyl Tolterodine has a wide range of scientific research applications:
Mechanism of Action
®-5-Isopropylcarbonyloxymethyl Tolterodine exerts its effects by acting as a competitive antagonist at muscarinic receptors, specifically the M2 and M3 subtypes . This antagonism inhibits bladder contraction, decreases detrusor pressure, and leads to incomplete emptying of the bladder . The compound and its active metabolite, 5-hydroxymethyl tolterodine, both exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Solifenacin: A selective M3 receptor antagonist with similar therapeutic applications.
Darifenacin: A muscarinic receptor antagonist with a higher selectivity for the M3 receptor.
Uniqueness
®-5-Isopropylcarbonyloxymethyl Tolterodine is unique due to its high enantioselectivity and specific action on both M2 and M3 muscarinic receptors. This dual action provides a balanced therapeutic effect, reducing bladder contractions while minimizing side effects .
Properties
CAS No. |
1380491-70-2 |
|---|---|
Molecular Formula |
C26H37NO3 |
Molecular Weight |
411.586 |
IUPAC Name |
[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1 |
InChI Key |
UEMMFPSHISRHIK-HSZRJFAPSA-N |
SMILES |
CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Synonyms |
2-Methyl-propanoic Acid [3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


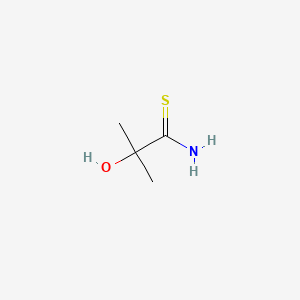
![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol](/img/structure/B569733.png)
